5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylboronic acid and 3-methylphenol.
Coupling Reaction: A Suzuki coupling reaction is employed to couple the 4-chlorophenylboronic acid with 3-methylphenol in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as cyanamide, to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-2-(3-methoxyphenoxy)pyrimidine: Similar structure with a methoxy group instead of a methyl group.
5-(4-Bromophenyl)-2-(3-methylphenoxy)pyrimidine: Similar structure with a bromine atom instead of a chlorine atom.
5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine: Similar structure with the methyl group on the 4-position of the phenoxy ring.
Uniqueness
5-(4-Chlorophenyl)-2-(3-methylphenoxy)pyrimidine is unique due to the specific combination of the chlorophenyl and methylphenoxy groups attached to the pyrimidine ring. This unique structure imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(3-methylphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-3-2-4-16(9-12)21-17-19-10-14(11-20-17)13-5-7-15(18)8-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADJDFKSKVXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.